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Compound of Interest

Compound Name: Disodium 2-hydroxypentanedioate

Cat. No.: B025347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of disodium 2-
hydroxypentanedioate, also known as disodium α-hydroxyglutarate. The synthesis is a two-

step process commencing with the selective reduction of α-ketoglutaric acid to 2-

hydroxypentanedioic acid, followed by its conversion to the corresponding disodium salt. This

protocol is designed to be clear, concise, and reproducible for researchers in the fields of

chemistry, biochemistry, and drug development.

I. Principle of the Synthesis
The synthesis proceeds in two main stages:

Reduction of α-Ketoglutaric Acid: The ketone functional group of α-ketoglutaric acid is

selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). Sodium

borohydride is a mild reducing agent that, under controlled conditions, does not reduce the

carboxylic acid moieties. The reaction is typically performed in a protic solvent such as

methanol or ethanol.

Formation of the Disodium Salt: The resulting 2-hydroxypentanedioic acid is a dicarboxylic

acid. Treatment with two equivalents of a sodium base, such as sodium hydroxide (NaOH) or

sodium bicarbonate (NaHCO₃), deprotonates both carboxylic acid groups to yield the final

product, disodium 2-hydroxypentanedioate.
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II. Experimental Protocol
Materials and Reagents:

Reagent/Material Formula
Molar Mass ( g/mol
)

Purity

α-Ketoglutaric acid C₅H₆O₅ 146.10 ≥98%

Sodium borohydride NaBH₄ 37.83 ≥98%

Sodium hydroxide NaOH 40.00 ≥97%

Methanol CH₃OH 32.04 Anhydrous

Diethyl ether (C₂H₅)₂O 74.12 Anhydrous

Hydrochloric acid HCl 36.46 1 M solution

Deionized water H₂O 18.02 -

Anhydrous

magnesium sulfate
MgSO₄ 120.37 -

Equipment:

Round-bottom flasks

Magnetic stirrer and stir bars

Ice bath

Reflux condenser

Separatory funnel

Rotary evaporator

pH meter or pH paper

Glassware for filtration (Büchner funnel, filter flask)
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Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step 1: Synthesis of 2-Hydroxypentanedioic Acid
This procedure details the reduction of α-ketoglutaric acid to 2-hydroxypentanedioic acid.

Procedure:

In a 250 mL round-bottom flask, dissolve 14.6 g (0.1 mol) of α-ketoglutaric acid in 100 mL of

methanol.

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over a period of 30

minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

Quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid to decompose the

excess sodium borohydride. Continue stirring until gas evolution ceases.

Remove the methanol under reduced pressure using a rotary evaporator.

The resulting aqueous residue contains the 2-hydroxypentanedioic acid. This solution can be

used directly in the next step or the product can be isolated by extraction.

Work-up and Purification of 2-Hydroxypentanedioic Acid (Optional):

Saturate the aqueous solution with sodium chloride to decrease the solubility of the product.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield

2-hydroxypentanedioic acid as a viscous oil or a white solid.
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Step 2: Synthesis of Disodium 2-hydroxypentanedioate
This procedure describes the conversion of 2-hydroxypentanedioic acid to its disodium salt.

Procedure:

Dissolve the crude 2-hydroxypentanedioic acid from Step 1 (approximately 0.1 mol) in 50 mL

of deionized water.

Cool the solution in an ice bath.

Slowly add a 4 M solution of sodium hydroxide (approximately 50 mL, 0.2 mol) dropwise

while monitoring the pH. Adjust the pH to 7.0-7.5.

Once the desired pH is reached, the reaction is complete.

The resulting aqueous solution contains disodium 2-hydroxypentanedioate.

Purification and Isolation of Disodium 2-hydroxypentanedioate:

The product can be isolated by lyophilization (freeze-drying) of the aqueous solution to

obtain a white solid.

Alternatively, the water can be removed under reduced pressure. The resulting solid can be

recrystallized from a minimal amount of hot water or an ethanol/water mixture.

Wash the crystals with cold ethanol and dry under vacuum to yield pure disodium 2-
hydroxypentanedioate.

III. Data Presentation
Table 1: Summary of Reagent Quantities and Expected Yield
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Step Compound
Molar Mass
( g/mol )

Amount (g) Moles (mol)
Theoretical
Yield (g)

1
α-Ketoglutaric

acid
146.10 14.6 0.1 -

1
Sodium

borohydride
37.83 1.9 0.05 -

1

2-

Hydroxypenta

nedioic acid

148.11 - - 14.8

2
Sodium

hydroxide
40.00 8.0 0.2 -

2

Disodium 2-

hydroxypenta

nedioate

192.07 - - 19.2

Note: Actual yields may vary depending on experimental conditions and purification efficiency.

IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
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Step 1: Reduction of α-Ketoglutaric Acid

Step 2: Formation of Disodium Salt

Dissolve α-Ketoglutaric Acid in Methanol

Cool to 0-5 °C

Add Sodium Borohydride

Stir at 0-5 °C

Warm to RT and Stir

Quench with HCl

Remove Methanol

Dissolve 2-Hydroxypentanedioic Acid in Water

Proceed to Salt Formation

Cool in Ice Bath

Add Sodium Hydroxide (to pH 7.0-7.5)

Isolate Disodium 2-hydroxypentanedioate

Click to download full resolution via product page

Caption: Workflow for the synthesis of disodium 2-hydroxypentanedioate.
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V. Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.

Handle in a well-ventilated fume hood and away from ignition sources.

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before

use.

To cite this document: BenchChem. [Synthesis of Disodium 2-hydroxypentanedioate: A
Detailed Laboratory Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025347#protocol-for-disodium-2-
hydroxypentanedioate-synthesis-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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